3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-
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Overview
Description
3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- is a complex organic compound belonging to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline ring, with additional methoxy and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and isoquinoline derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium acetate at low temperatures (0–5°C) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Scientific Research Applications
3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. It has been shown to induce G2/M cell cycle arrest, preventing the entry of cancer cells into mitosis. Additionally, it modulates the production of cytokines like IL-6 and IL-12, which play roles in immune response .
Comparison with Similar Compounds
Similar compounds to 3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl- include:
- 1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
- 3-Benzyl-7,8-dimethoxy-1-phenyl-5-propyl-3H-pyrazolo[3,4-c]isoquinoline
- 5-Ethyl-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
These compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical properties and biological activities
Properties
CAS No. |
162147-71-9 |
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Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
7,8-dimethoxy-1-methyl-3-phenylpyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C19H17N3O2/c1-12-18-15-10-17(24-3)16(23-2)9-13(15)11-20-19(18)22(21-12)14-7-5-4-6-8-14/h4-11H,1-3H3 |
InChI Key |
WSUVFNAXJXHUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C3=CC(=C(C=C3C=N2)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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